Krasg12D-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Krasg12D-IN-1 is a small-molecule inhibitor specifically designed to target the KRAS G12D mutation, which is frequently found in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . This compound aims to inhibit this aberrant signaling pathway, offering a potential therapeutic option for patients with KRAS G12D-driven cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12D-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions . Common reagents used in these reactions include palladium catalysts, organic solvents, and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yields and purity . This involves scaling up the synthetic routes, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization . Quality control measures are essential to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Krasg12D-IN-1 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties . These derivatives can be further studied to understand their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Krasg12D-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Krasg12D-IN-1 exerts its effects by binding to the KRAS G12D protein and inhibiting its activity . This binding prevents the protein from interacting with downstream signaling molecules, thereby blocking the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . The inhibition of these pathways leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Krasg12D-IN-1, including:
MRTX1133: A potent KRAS G12D inhibitor that has shown promising results in preclinical studies.
TH-Z835: Another KRAS G12D inhibitor that forms a salt bridge with the Asp12 residue of the KRAS protein.
Deuterated Compounds: These compounds have been designed to enhance the stability and efficacy of KRAS G12D inhibitors by replacing hydrogen atoms with deuterium.
Uniqueness of this compound
This compound stands out due to its high specificity and binding affinity for the KRAS G12D protein . Its unique chemical structure allows it to effectively inhibit the KRAS G12D mutation, making it a valuable tool for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C34H30F4N6O2 |
---|---|
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C34H30F4N6O2/c1-2-23-26(35)7-4-18-10-22(45)11-24(27(18)23)29-28(36)30-25(13-39-29)32(43-15-20-5-6-21(16-43)40-20)42-33(41-30)46-17-34-8-3-9-44(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,20-21,40,45H,3,5-6,8-9,12,14-17H2/t20-,21+,34?/i17D2 |
InChI-Schlüssel |
CPGQPOXVSPWIPH-OSKRIYFASA-N |
Isomerische SMILES |
[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)F |
Kanonische SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.